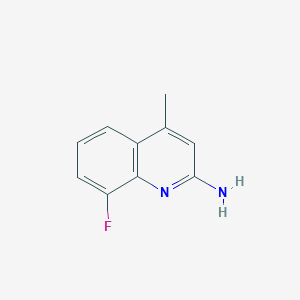

8-Fluoro-4-methylquinolin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

1307239-66-2 |

|---|---|

Molecular Formula |

C10H9FN2 |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

8-fluoro-4-methylquinolin-2-amine |

InChI |

InChI=1S/C10H9FN2/c1-6-5-9(12)13-10-7(6)3-2-4-8(10)11/h2-5H,1H3,(H2,12,13) |

InChI Key |

JIHDDQKBKHXWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2F)N |

Origin of Product |

United States |

The Quinoline Scaffold in Contemporary Chemical Sciences

The quinoline (B57606) ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the design of therapeutic agents and functional materials. nih.govmdpi.com Its rigid, planar structure provides a unique platform for the spatial orientation of various functional groups, influencing interactions with biological targets. nih.gov The inherent aromaticity and the presence of a nitrogen atom imbue the quinoline nucleus with a rich chemical reactivity, allowing for a wide array of synthetic modifications.

Historically, quinoline derivatives have been at the forefront of pharmaceutical breakthroughs, most notably with the advent of antimalarial drugs like quinine. This legacy continues today, with the quinoline scaffold forming the structural basis for a broad spectrum of pharmacological agents, including anticancer, antibacterial, anti-inflammatory, and antiviral compounds. nih.govbldpharm.com The adaptability of the quinoline ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, which are critical for drug efficacy. acs.org Consequently, the synthesis and functionalization of quinoline derivatives remain an active and promising area of research in modern medicinal chemistry. nih.gov

Significance of Fluorine Substitution in Aromatic Heterocyclic Systems

The introduction of fluorine into organic molecules, particularly aromatic and heterocyclic systems, is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. libretexts.orgresearchgate.net The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity. researchgate.netnih.gov

Incorporating fluorine can modulate a molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the presence of a fluorine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug candidate. nih.gov The strong electron-withdrawing nature of fluorine can also alter the acidity or basicity of nearby functional groups, potentially leading to enhanced binding affinity with target proteins. Given these advantages, it is not surprising that a significant percentage of modern pharmaceuticals and agrochemicals contain at least one fluorine atom. libretexts.org

Academic Research Trajectories and Future Perspectives for 8 Fluoro 4 Methylquinolin 2 Amine

Foundational Approaches to Substituted Quinolines

The construction of the quinoline ring system is a well-established field, with several named reactions developed in the late 19th century still forming the basis of many synthetic routes. These methods typically involve the condensation and cyclization of aniline (B41778) derivatives with carbonyl compounds.

Classical Cyclization Reactions (e.g., Friedländer, Pfitzinger, Skraup, Doebner)

The classical methods for quinoline synthesis provide the fundamental logic for constructing the bicyclic system of this compound. Each reaction uses different starting materials to achieve the quinoline core.

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). mdpi.comnih.govdu.edu.eg The reaction can be catalyzed by either acids or bases. du.edu.eg For the target molecule, a plausible Friedländer approach would involve reacting a 2-amino-3-fluorobenzaldehyde (B155958) or ketone with a nitrogen-containing species that provides the C2-amine and C3-carbon of the quinoline ring. The use of microwave irradiation has been shown to accelerate the Friedländer synthesis, offering an environmentally friendly alternative. mdpi.com

Pfitzinger Reaction: A variation of the Friedländer synthesis, the Pfitzinger reaction condenses isatin (B1672199) (or its derivatives) with a carbonyl compound in the presence of a strong base to yield quinoline-4-carboxylic acids. nih.gov This method is particularly useful for producing 2,3-disubstituted quinoline-4-carboxylic acids. nih.gov

Skraup Synthesis: In its archetypal form, the Skraup reaction synthesizes quinoline by heating aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. nih.gov The reaction proceeds via the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with aniline, followed by cyclization and oxidation. It is one of the oldest and most widely used methods for creating quinolines unsubstituted in the heterocycle. nih.gov

Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and uses α,β-unsaturated aldehydes or ketones to react with anilines in the presence of acid to form 2- and/or 4-substituted quinolines. nih.gov It offers more flexibility in substituent placement compared to the Skraup reaction.

A comparison of the general features of these classical reactions is presented below.

Table 1: Comparison of Classical Quinoline Syntheses| Reaction | Aniline Derivative | Carbonyl/Other Component | Key Product Feature |

|---|---|---|---|

| Friedländer | 2-Aminoaryl aldehyde/ketone | Ketone/aldehyde with α-methylene | 2- and/or 3-substituted quinolines |

| Pfitzinger | Isatin (from aniline) | Ketone/aldehyde | Quinoline-4-carboxylic acids |

| Skraup | Aniline | Glycerol (forms acrolein in situ) | Unsubstituted or simple quinolines |

| Doebner-von Miller | Aniline | α,β-Unsaturated carbonyl | 2- and/or 4-substituted quinolines |

Regioselective Synthesis of Fluoro-Substituted Quinoline Scaffolds

Incorporating a fluorine atom onto the quinoline scaffold requires careful control of regioselectivity. The electronic properties of fluorine can influence the reactivity of the starting materials and intermediates. Syntheses often start with a pre-fluorinated aniline or phenol. For instance, to achieve the 8-fluoro substitution pattern, 2-fluoroaniline (B146934) would be a logical starting precursor for Skraup or Doebner-von Miller type reactions.

Modern methods have been developed to achieve specific fluorination patterns. For example, a facile two-step synthesis of 3-fluoro-6-methoxyquinoline (B1245202) involves reacting p-anisidine (B42471) with 2-fluoromalonic acid in the presence of phosphorus oxychloride, followed by hydrogenolysis. researchgate.net Another advanced strategy involves the photocatalytic regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position, demonstrating that post-synthesis modification is a viable route for introducing fluorine-containing groups. researchgate.net The synthesis of polyfunctional fluoro-quinolines can be achieved through tandem chlorination-cyclization of 2-fluoromalonic acid, followed by functionalization using Suzuki cross-coupling or SNAr reactions. researchgate.net

Synthesis of this compound and its Direct Precursors

Convergent and Divergent Synthetic Routes

Synthetic strategies can be broadly categorized as convergent or divergent.

Convergent Synthesis: In a convergent approach, different fragments of the target molecule are synthesized independently and then joined together at a late stage. For this compound, this could involve the synthesis of a fluorinated benzene (B151609) fragment and a pre-functionalized pyridine (B92270) ring, which are then coupled. This strategy is often more efficient for complex molecules.

Divergent Synthesis: A divergent strategy begins with a common core structure that is subsequently modified to create a library of related compounds. researchgate.net One could synthesize a core intermediate, such as 8-fluoro-4-methylquinolin-2-one, and then "diverge" by reacting it with various reagents to produce a range of derivatives, including the target 2-amino compound. For example, 4-chloro-8-methylquinolin-2(1H)-one can be synthesized and subsequently reacted with nucleophiles to produce various 4-substituted derivatives, or converted to the thione analogue for further reactions. mdpi.com

A plausible route to the target compound could begin with a Conrad-Limpach reaction between 2-fluoroaniline and ethyl acetoacetate (B1235776) to form 8-fluoro-4-hydroxy-2-methylquinoline ossila.com, a known compound. The hydroxyl group at the 4-position and the hydrogen at the 2-position would then need to be converted to the desired methyl and amino groups, respectively. A more direct approach might involve a variation of the Friedländer synthesis, though this would require a specific and potentially complex starting material.

Optimization of Reaction Conditions and Yields

Optimizing any synthetic route involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time. For quinoline synthesis, modern techniques have been shown to improve yields and reduce reaction times.

Catalysis: Transition metal catalysts, including palladium and copper, are widely used for cross-coupling and cyclization reactions to form quinolines. numberanalytics.com For Friedländer-type reactions, both acid and base catalysts are common. du.edu.eg The use of reusable solid acid catalysts like Nafion NR50 has been reported to give excellent yields in the synthesis of quinolines under microwave conditions. mdpi.com

Solvent and Temperature: Ionic liquids are gaining traction as environmentally benign solvents that can also act as catalysts, often leading to high yields under solvent-free conditions. nih.gov Many classical syntheses require high temperatures, but the use of microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating. numberanalytics.com

Precursor Reactivity: The synthesis of 2-substituted-4-amino-6-halogenquinolines has been achieved by reacting 4-chloro-2-methylquinolines with various aldehydes. nih.gov An efficient method involved using zinc chloride as a catalyst in refluxing DMF, which successfully produced 2-arylvinylquinolines in high yields (74–92%). nih.gov This highlights a general strategy where a substituted 4-chloroquinoline (B167314) serves as a versatile precursor.

Table 2: Example of Optimized Conditions for a Related Quinoline Synthesis

| Reaction | Substrates | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Friedländer Annulation | 2-Aminoaryl ketone, 1,3-Dicarbonyl compound | Nafion NR50 | Ethanol (B145695) | Microwave | High | mdpi.com |

| Knoevenagel-type | 4-chloro-2-methylquinoline, Aryl aldehyde | Zinc Chloride | DMF | Reflux, 0.5-1h | 74-92% | nih.gov |

| Amination | 4-chloro-7-substituted-quinoline, Aliphatic amine | None (neat) | None | Reflux, 2-5h | 65-84% | nih.gov |

Advanced Methodologies in this compound Derivatization

Once synthesized, this compound can be further modified to create a library of new chemical entities. The 2-amino group is a key handle for derivatization.

The 2-amino group is nucleophilic and can undergo a variety of reactions, including:

N-Alkylation and N-Arylation: Reaction with alkyl halides or aryl halides (under palladium or copper catalysis) can introduce substituents on the amino group.

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides would form the corresponding amides or sulfonamides, respectively.

Urea (B33335)/Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates can generate urea or thiourea derivatives.

The quinoline ring itself can also be functionalized. The 8-aminoquinoline (B160924) core, a related structure, is known to undergo photocatalytic regioselective difluoroalkylation at the C-5 position. researchgate.net Furthermore, the 8-amino group can be used as a directing group to facilitate C-H activation at other positions on the ring for further functionalization. acs.org Derivatization of 8-hydroxyquinolines, which are potential precursors, is also well-established, with methods available for substitution at various positions on the quinoline core. nih.govnih.govnih.gov These advanced methods provide a toolbox for creating diverse analogues of the target compound for various applications.

Transition-Metal-Catalyzed Functionalizations (e.g., C-H fluorination)

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis. nih.gov For the synthesis of fluorinated heterocycles like this compound, late-stage C-H fluorination of a pre-assembled quinoline core represents a modern and efficient approach. Transition-metal catalysis is pivotal for these transformations, offering new retrosynthetic pathways. nih.govrsc.org

While direct C-H fluorination to produce this compound is not extensively documented, the principles of transition-metal-catalyzed C-H activation on the quinoline nucleus are well-established. nih.gov The nitrogen atom in the quinoline ring acts as a directing group, facilitating the selective activation of C-H bonds, particularly at the C8 position. nih.gov This intrinsic reactivity makes precursors like 4-methylquinolin-2-amine (B1582889) ideal substrates for directed C-H functionalization.

Various transition metals, including palladium, copper, and rhodium, have been employed to catalyze the introduction of functional groups onto aromatic and heterocyclic rings. nih.govdntb.gov.ua In the context of fluorination, these catalysts would activate the C8-H bond of the quinoline ring, enabling a reaction with a suitable fluorinating agent.

Key Research Findings:

Directing Group Assistance: The nitrogen atom of the quinoline ring can form a cyclometallated complex with a transition metal, bringing the catalyst into close proximity to the C8-H bond and enabling its selective cleavage and functionalization. nih.gov

Catalyst Systems: Palladium and copper catalysts are frequently used for C-H functionalization of heterocycles. nih.govfrontiersin.org For instance, copper-promoted C-H activation has been used for the functionalization of derivatives bearing an 8-aminoquinoline directing group. nih.gov

Fluorinating Agents: A variety of electrophilic and nucleophilic fluorinating reagents have been developed for these reactions, expanding the scope and applicability of catalytic C-H fluorination.

The table below summarizes potential transition-metal-catalyzed reactions that could be adapted for the synthesis of fluorinated quinolines.

| Reaction Type | Catalyst | Directing Group | Potential Application for Synthesis | Reference |

| C-H Arylation | Palladium (Pd) | N-atom of quinoline | Functionalization of the quinoline core before or after fluorination. | nih.gov |

| C-H Trifluoromethylthiolation | Copper (Cu) | Amide from 8-aminoquinoline | Introduction of fluorine-containing groups to the quinoline scaffold. | nih.gov |

| C-H Activation/Functionalization | Various Transition Metals | N-atom of 8-methylquinoline | Selective synthesis of functionalized quinolines at the methyl group or ring. | nih.gov |

Green Chemistry Principles and Sustainable Synthesis Strategies

The synthesis of quinolines has traditionally relied on classical methods that often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. researchgate.net Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to develop more environmentally benign and sustainable processes. researchgate.netijpsjournal.com These principles are highly relevant to the synthesis of this compound.

Key green chemistry strategies applicable to quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a primary goal. ijpsjournal.comnih.gov Water has been successfully used as a solvent for three-component reactions to synthesize quinolone derivatives. nih.gov

Catalysis: The use of catalysts, especially those that are recyclable and highly efficient, is central to green synthesis. Nanocatalysts, for example, offer high surface area and can be easily recovered and reused, minimizing waste and cost. nih.govacs.org Formic acid has also been explored as a renewable and biodegradable catalyst for quinoline synthesis. ijpsjournal.com

Energy Efficiency: Microwave-assisted synthesis has been shown to dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved product yields. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle. Multi-component reactions (discussed in the next section) are inherently more atom-economical than multi-step syntheses. rsc.org

The table below highlights several green strategies and their advantages in the context of quinoline synthesis.

| Green Strategy | Example | Advantages | Reference |

| Green Solvents | Using water instead of toxic organic solvents. | Reduced toxicity, improved safety, lower cost, simplified workup. | nih.gov |

| Nanocatalysis | Fe₃O₄ nanoparticles as a recyclable catalyst. | High efficiency, easy separation and reuse, reduced catalyst waste. | nih.gov |

| Alternative Catalysts | Formic acid as a biodegradable catalyst. | Renewable resource, aligns with green chemistry principles, can improve selectivity. | ijpsjournal.com |

| Microwave Irradiation | Microwave-assisted synthesis of quinolines. | Drastically reduced reaction times, energy efficiency, often higher yields. | researchgate.net |

| Photocatalysis | Visible light-mediated synthesis of quinolin-2(1H)-ones. | Reagent-free, highly atom-economical, low catalyst loading, no undesirable by-products. | rsc.org |

Multi-Component Reactions for Quinoline Skeleton Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for constructing complex molecular scaffolds like the quinoline ring. nih.gov These reactions are advantageous due to their operational simplicity, convergence, and atom economy. Several classical named reactions for quinoline synthesis can be performed as MCRs and are suitable for producing this compound by selecting the appropriate fluorinated precursors.

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, typically catalyzed by a Brønsted or Lewis acid. wikipedia.org To synthesize the target molecule, 2-fluoroaniline would be reacted with an appropriate α,β-unsaturated ketone. The reaction is a powerful method for generating substituted quinolines. nih.goviipseries.org

Friedländer Synthesis: The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an active α-methylene group (e.g., a ketone or ester). wikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases. wikipedia.org For the target compound, a 2-amino-fluorobenzaldehyde or ketone would be reacted with a ketone like acetone, followed by amination. This method is one of the most versatile and widely used for quinoline synthesis. researchgate.netnih.gov

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The reaction proceeds through a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration to form the quinoline ring. wikipedia.org Using 2-fluoroaniline as the starting material would lead to the desired 8-fluoroquinoline (B1294397) core.

The following table summarizes these MCRs and the necessary precursors for synthesizing this compound.

| Reaction Name | General Reactants | Precursors for this compound | Typical Catalysts | Reference |

| Doebner-von Miller Reaction | Aniline + α,β-Unsaturated Carbonyl | 2-Fluoroaniline + Crotonaldehyde (or equivalent) | Lewis acids (e.g., SnCl₄), Brønsted acids (e.g., HCl) | wikipedia.orgnih.gov |

| Friedländer Synthesis | 2-Aminoaryl Ketone + α-Methylene Ketone | 2-Amino-3-fluorobenzoyl derivative + Acetone (followed by amination) | Acids (TFA, p-TsOH), Bases (NaOH, Piperidine), Lewis acids | wikipedia.orgorganic-chemistry.org |

| Combes Quinoline Synthesis | Aniline + β-Diketone | 2-Fluoroaniline + Acetylacetone | Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA) | wikipedia.org |

Electrophilic Aromatic Substitution Patterns in the Quinoline Ring

The quinoline ring is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the combined electronic effects of the existing substituents. In this compound, the amino group at the C2-position and the methyl group at the C4-position are activating, electron-donating groups, while the fluorine atom at the C8-position is a deactivating, electron-withdrawing group.

Generally, electrophilic substitution on the quinoline ring occurs more readily on the benzene ring portion than the pyridine ring, as the nitrogen atom deactivates the latter. youtube.comvedantu.com The activating groups on the pyridine ring of this compound, however, can influence this selectivity. Research on related quinoline systems suggests that nitration, a common electrophilic aromatic substitution reaction, would likely occur at the C5 or C7 positions of the benzene ring. vedantu.com The precise regioselectivity would be a balance between the activating effect of the amino and methyl groups and the deactivating effect of the fluorine atom.

Nucleophilic Substitution Reactions at Halogenated Positions

The fluorine atom at the C8-position of the quinoline ring is generally unreactive towards nucleophilic aromatic substitution under standard conditions. However, in appropriately activated systems, such as those containing additional electron-withdrawing groups or through the formation of metal complexes, nucleophilic displacement of the halogen can be achieved.

In related chloroquinoline systems, the chlorine atom at the C4-position has been shown to be susceptible to nucleophilic substitution by various nucleophiles, including amines, thiols, and azide (B81097) ions. mdpi.com For instance, 4-chloro-8-methylquinolin-2(1H)-one undergoes nucleophilic displacement of the chloro group to yield 4-amino, 4-hydrazino, and 4-azido derivatives. mdpi.com While the fluorine atom is a poorer leaving group than chlorine, these studies suggest that with appropriate activation, the C8-fluoro position in derivatives of this compound could potentially undergo nucleophilic substitution.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are prominent examples that have been extensively applied to functionalize heterocyclic compounds like quinolines. wikipedia.orglibretexts.orgorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org For a derivative of this compound to participate in a Suzuki-Miyaura coupling, it would first need to be halogenated at a position other than C8, or the fluorine at C8 would need to be replaced by a more reactive halogen like bromine or iodine. Alternatively, the corresponding boronic acid or ester derivative could be prepared and coupled with an aryl or vinyl halide.

Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, a halogenated derivative of this compound would be required as the coupling partner for an alkene. The regioselectivity of the Heck reaction on quinoline systems can be influenced by the electronic nature of the substituents.

Reactivity of Amino and Methyl Groups as Functional Handles

The amino and methyl groups of this compound serve as valuable functional handles for further synthetic modifications.

Amino Group Reactivity: The 2-amino group can undergo a variety of transformations. It can be diazotized and subsequently replaced by a range of other functional groups. The amino group can also act as a nucleophile in reactions such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. benthamdirect.comeurekaselect.comingentaconnect.comresearchgate.net For example, 2-aminoquinolines can be key intermediates in the synthesis of more complex heterocyclic systems through reactions like Vilsmeier-Haack formylation followed by further transformations. eurekaselect.comingentaconnect.comresearchgate.net

Methyl Group Reactivity: The C4-methyl group is activated by the adjacent nitrogen atom and can be functionalized through various methods. It can be deprotonated with strong bases to generate a nucleophilic species that can react with electrophiles. researchgate.net Transition metal-catalyzed C-H activation is another powerful strategy for the functionalization of methylquinolines, allowing for the introduction of various substituents. researchgate.netnih.gov For instance, the methyl group can be oxidized or undergo condensation reactions.

Exploration of Reaction Mechanisms through Kinetic and Spectroscopic Studies

The investigation of reaction mechanisms provides a deeper understanding of the factors that control reactivity and selectivity. Kinetic and spectroscopic studies are crucial in this endeavor.

Kinetic Studies: Kinetic analysis can help determine the rate-determining step of a reaction and provide insights into the roles of catalysts, reagents, and reaction conditions. For example, studies on the Combes quinoline synthesis, a related reaction, have utilized 19F NMR spectroscopy to monitor reaction rates and have found that the reaction is first-order in both the aniline and diketone reactants, with the annulation step being rate-determining. researchgate.net Similar kinetic studies on the reactions of this compound derivatives would be invaluable for optimizing reaction conditions and understanding substituent effects.

Spectroscopic Studies: Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for characterizing intermediates and products, thereby elucidating reaction pathways. For instance, NMR analysis has been used to identify the formation of a 1,2-dihydroquinoline (B8789712) intermediate in certain quinoline functionalization reactions. rsc.org In the study of quinoline photophysics, UV-Vis absorption and fluorescence spectroscopy have been employed to investigate electronic transitions and excited-state reactivity. scielo.br

While specific mechanistic studies on this compound were not found in the provided search results, the methodologies applied to other quinoline systems provide a clear roadmap for how such investigations could be conducted. scielo.brresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 8 Fluoro 4 Methylquinolin 2 Amine and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Fluoro-4-methylquinolin-2-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is required for a complete structural assignment.

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Proton (¹H) NMR: The expected ¹H NMR spectrum of this compound would display distinct signals for each proton.

Methyl Protons: The methyl group at position 4 (-CH₃) would produce a characteristic singlet, typically appearing further upfield, around 2.5 ppm. rsc.org

Amine Protons: The amine group protons (-NH₂) at position 2 would exhibit a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the molecule.

Aromatic Carbons: The eight carbons of the quinoline (B57606) ring would resonate in the range of 110-160 ppm. The carbon atom bonded to the fluorine (C8) would show a large coupling constant (¹JC-F), and its chemical shift would be significantly affected. The carbon bearing the amino group (C2) and the quaternary carbon (C4) would also have characteristic shifts.

Methyl Carbon: The methyl carbon would appear at a high field, typically around 18-25 ppm. rsc.org

For comparison, ¹H and ¹³C NMR data for the related analogue 4-methylquinolin-2(1H)-one are presented below. The presence of an amino group at C2 in the target compound instead of a carbonyl group would lead to a significant upfield shift for the C2 signal.

Interactive Table 1: NMR Data for the Analogue 4-methylquinolin-2(1H)-one rsc.org Data recorded in CDCl₃. Chemical shifts (δ) in ppm.

| Assignment | ¹H NMR (ppm) | Assignment | ¹³C NMR (ppm) |

|---|---|---|---|

| NH (Position 1) | 12.88 (s, 1H) | C2 | 164.56 |

| Aromatic H | 7.68 (d, 1H) | C8a | 149.34 |

| Aromatic H | 7.50 (d, 2H) | C4 | 138.29 |

| Aromatic H | 7.15-7.31 (m, 1H) | Aromatic C-H | 130.50 |

| H3 | 6.61 (s, 1H) | Aromatic C-H | 124.35 |

| CH₃ (Position 4) | 2.52 (s, 3H) | Aromatic C-H | 122.49 |

| C3 | 120.43 | ||

| C4a | 116.74 |

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. bldpharm.com Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides clear spectra with a wide range of chemical shifts that are very sensitive to the electronic environment. nih.gov

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atom at the C8 position. The signal would likely appear as a multiplet due to coupling with nearby protons (H7). In proton-decoupled ¹⁹F NMR, this signal would simplify to a singlet. The precise chemical shift can confirm the fluorine's position on the aromatic ring, as different isomers (e.g., 5-fluoro, 6-fluoro, 7-fluoro) would have significantly different chemical shifts. nih.govnih.gov

2D NMR experiments are crucial for the definitive assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It would be used to establish the connectivity of the protons on the benzene (B151609) portion of the quinoline ring (H5, H6, H7) by observing their cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to unambiguously assign each protonated carbon by linking the previously assigned proton signals to their corresponding carbon signals. For example, it would correlate the methyl proton signal to the methyl carbon signal.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands confirming the presence of its key functional groups.

N-H Stretching: The primary amine (-NH₂) group at C2 would show two characteristic medium-to-weak bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The quinoline ring system would display a series of sharp absorption bands between 1450 and 1620 cm⁻¹ corresponding to C=N and C=C bond stretching. researchgate.net

C-F Stretching: A strong, characteristic absorption band for the C-F bond is expected in the region of 1000-1300 cm⁻¹.

The table below shows characteristic FT-IR absorption bands for the related analogue 8-Aminoquinoline (B160924) to provide context. nist.gov

Interactive Table 2: Selected FT-IR Data for the Analogue 8-Aminoquinoline nist.gov Condensed Phase Spectrum. Wavenumbers in cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3430, 3350 | N-H stretching (asymmetric and symmetric) |

| 3050 | Aromatic C-H stretching |

| 1620, 1580, 1500 | C=C and C=N ring stretching |

| 1330 | C-N stretching |

Raman spectroscopy is a complementary technique to FT-IR and is particularly useful for analyzing symmetric vibrations and bonds within aromatic ring systems. researchgate.net Due to their high degree of symmetry and chromophoric nature, aminoquinolines often produce intense Raman signals. researchgate.net

For this compound, Raman spectroscopy would be effective for:

Fingerprinting: Providing a unique spectral fingerprint that can be used for identification and to distinguish it from its isomers.

Ring Vibrations: The characteristic breathing modes of the quinoline ring system are strong and easily identifiable in the Raman spectrum. Studies on other quinolines show prominent bands between 1350 cm⁻¹ and 1650 cm⁻¹. acs.orgnih.gov

C-F Bond Analysis: The C-F bond vibration also gives rise to a Raman signal, which can supplement the FT-IR data for structural confirmation. researchgate.net

Raman spectroscopy is a non-destructive technique that requires minimal sample preparation, making it a valuable tool for the rapid analysis of quinoline derivatives. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is indispensable for the unambiguous identification of organic compounds by providing highly accurate mass measurements. This accuracy allows for the determination of a molecule's elemental formula. The key advantage of HR-MS lies in its ability to acquire high-resolution full-scan mass data, which enables confident formula assignment. nih.govpnnl.gov For this compound, with a chemical formula of C₁₀H₉FN₂, the theoretical exact mass can be calculated and compared to the experimental value obtained from an HR-MS instrument, such as an Orbitrap or time-of-flight (TOF) analyzer. pharmaffiliates.com

The confidence in formula assignment is directly related to the resolving power of the mass spectrometer and the mass accuracy of the measurement, typically expressed in parts per million (ppm). pnnl.gov For complex samples, higher resolving power is necessary to distinguish between ions of very similar mass, ensuring that the measured mass corresponds to the compound of interest and not an interfering species. nih.gov

Table 1: Theoretical Mass Data for this compound and an Analogue

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₁₀H₉FN₂ | 176.19 | 176.0750 |

This table presents calculated mass data for the target compound and a known analogue. pharmaffiliates.comossila.comsigmaaldrich.com Such data serves as the reference for experimental HR-MS measurements.

Fragmentation Pathways and Structural Insights

Tandem mass spectrometry (MS/MS or MSⁿ) experiments, often performed on ion trap or triple quadrupole instruments, involve the isolation of a specific ion (the precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a fingerprint that is characteristic of the molecule's structure. nih.gov

The fragmentation of quinoline derivatives often involves characteristic losses of small neutral molecules and cleavage of the ring system. For this compound, the fragmentation pathways can be postulated based on the general behavior of related heterocyclic systems. nih.govscielo.br The protonated molecule [M+H]⁺ would likely be the precursor ion in positive-ion electrospray ionization (ESI).

Potential fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃): Cleavage of the C2-amino group is a common pathway for 2-aminoquinolines.

Loss of a methyl radical (•CH₃): Fragmentation involving the 4-methyl group.

Ring cleavage: Scission of the quinoline ring system, leading to characteristic product ions that can help confirm the core structure.

Systematic studies on related compounds, such as fentanyl analogues, have shown that the fragmentation patterns are highly dependent on the substitution sites, providing a reliable method for structural identification. wvu.edu The analysis of these pathways, supported by accurate mass measurements of the fragment ions, allows for the detailed structural elucidation of the parent molecule. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial organization of molecules, known as crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction (SCXRD) analysis yields a detailed model of the molecular structure. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of its analogues provides significant insight into the expected structural features. For instance, studies on substituted quinoline derivatives reveal key crystallographic parameters. researchgate.nethelsinki.fi

A study on a trifluoromethyl-containing analogue (2a) showed that it crystallizes in a monoclinic system with the space group Cc. researchgate.net Another analogue, 7-hydroxy-4-methylquinolin-2(1H)-one, was found to have an orthorhombic crystal system. researchgate.net These findings highlight that even small changes in substituents can lead to different crystal systems and packing arrangements.

Table 2: Crystallographic Data for Quinoline Analogues

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Analogue 2a (trifluoromethyl-substituted) | Monoclinic | Cc | researchgate.net |

| Analogue 2c (undecafluorocyclohexyl-substituted) | Monoclinic | P2₁ | researchgate.net |

| 7-hydroxy-4-methylquinolin-2(1H)-one | Orthorhombic | - | researchgate.net |

This table summarizes crystallographic data from published studies on analogues, demonstrating the types of crystal systems observed for related structures.

Intermolecular Interactions and Crystal Packing

In the crystal structure of this compound, the primary amine group (-NH₂) is expected to act as a hydrogen bond donor, while the ring nitrogen and the fluorine atom can act as hydrogen bond acceptors. These hydrogen bonds would likely play a dominant role in the crystal packing. nih.gov

The planar quinoline ring system facilitates π-π stacking interactions, where the aromatic rings of adjacent molecules align. uaem.mx In the crystal structure of 4-fluoro-1H-pyrazole, for example, molecules form one-dimensional chains through hydrogen bonding, and these chains interact via π-π stacking. nih.gov The presence of the fluorine atom can also introduce specific C-H···F or F···F contacts that influence the crystal packing. The interplay of these various interactions dictates the final, most thermodynamically stable, three-dimensional structure. researchgate.net

Computational and Theoretical Investigations on 8 Fluoro 4 Methylquinolin 2 Amine Systems

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has emerged as a cornerstone of computational quantum chemistry, providing a robust framework for investigating the ground state properties of molecules. sharif.edu By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a computationally efficient yet accurate method to predict a wide range of molecular characteristics. For 8-Fluoro-4-methylquinolin-2-amine, DFT calculations are crucial for understanding its fundamental electronic structure, optimized geometry, and reactivity.

Electronic Structure and Molecular Geometry Optimization

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, a process known as geometry optimization. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy conformation on the potential energy surface. The resulting optimized geometry provides a detailed picture of the molecule's shape and steric features.

Table 1: Calculated Geometric Parameters of this compound (Optimized using DFT)

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C2-N(amine) | 1.375 | |

| C4-C(methyl) | 1.510 | |

| C8-F | 1.360 | |

| C3-C4-C(methyl) | ||

| C7-C8-F |

Note: The values in this table are representative and would be determined from specific DFT calculations. The angles would also be populated by such a calculation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and a greater ease of electronic excitation. researchgate.net In the context of this compound, the distribution and energies of the HOMO and LUMO can be calculated using DFT. researchgate.net The HOMO is often localized on the electron-rich portions of the molecule, such as the amine group and the quinoline (B57606) ring, while the LUMO may be distributed over the aromatic system. This analysis provides valuable insights into the regions of the molecule that are most likely to participate in chemical reactions.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.2 |

Note: These values are illustrative and would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that visualizes the electrostatic potential on the electron density surface of a molecule. nih.gov It provides a color-coded map where different colors represent varying electrostatic potential values. Typically, red regions indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions denote areas of low electron density and positive potential, indicating favorable sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and potentially the fluorine atom, highlighting their nucleophilic character. The hydrogen atoms of the amine group and potentially parts of the aromatic ring would exhibit positive potential. This visual representation of the charge distribution is instrumental in predicting the molecule's reactivity and its preferred sites for intermolecular interactions, such as hydrogen bonding. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is primarily used for ground-state properties, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for investigating the excited states of molecules. nih.gov TD-DFT is widely used to predict electronic absorption spectra and to explore the geometries and energy pathways of molecules after they have absorbed light. This is particularly relevant for understanding the photophysical behavior of compounds like this compound.

Prediction of UV-Visible Absorption Spectra

One of the most common applications of TD-DFT is the prediction of UV-visible absorption spectra. sharif.edu By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can simulate the absorption spectrum of a molecule. researchgate.net These calculations provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For this compound, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as π-π* and n-π* transitions within the quinoline ring system. researchgate.net The accuracy of the predicted spectra can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. sharif.edu Comparing the theoretically predicted spectrum with experimental data serves as a validation of the computational methodology and provides a deeper understanding of the molecule's electronic structure. mdpi.com

Table 3: Predicted UV-Visible Absorption Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|

| S0 → S1 | 350 | 0.15 |

| S0 → S2 | 290 | 0.28 |

Note: These values are hypothetical and would be generated from specific TD-DFT calculations.

Excited State Geometries and Energy Transfer Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state, and its geometry can relax to a new equilibrium structure. TD-DFT can be used to optimize the geometry of these excited states, providing insights into how the bond lengths and angles change upon excitation. This information is crucial for understanding the subsequent photophysical and photochemical processes.

Furthermore, TD-DFT can be used to map out the potential energy surfaces of the excited states, revealing possible energy transfer pathways. This includes processes like internal conversion (non-radiative decay between states of the same spin multiplicity) and intersystem crossing (non-radiative decay between states of different spin multiplicity). Understanding these pathways is essential for predicting whether a molecule will fluoresce, phosphoresce, or undergo other photochemical reactions after being excited. For this compound, such studies could elucidate the mechanisms that govern its light-emitting properties or its potential for use in photochemically active systems.

Nonlinear Optical (NLO) Properties and Molecular Polarizability

Nonlinear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a molecule is determined by its hyperpolarizability. Computational methods, particularly Density Functional Theory (DFT), are pivotal in predicting these properties. For organic molecules like this compound, the NLO response is largely governed by intramolecular charge transfer (ICT) from electron-donating to electron-accepting groups through a π-conjugated system. In this molecule, the amino group (-NH₂) acts as an electron donor, while the fluorine atom (-F) and the quinoline ring itself can act as electron-withdrawing moieties, facilitating ICT and potentially leading to significant NLO properties.

The key parameters for NLO activity, the average polarizability (⟨α⟩) and the first hyperpolarizability (β₀), can be calculated using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). Studies on similar aminoquinoline derivatives have shown that the substitution pattern and the nature of substituents significantly influence the NLO response. For instance, a computational study on bis-Schiff bases of 8-aminoquinoline (B160924) derivatives demonstrated that such compounds can exhibit large β₀ values, often much greater than that of urea (B33335), a standard NLO material. bohrium.com

Table 1: Predicted Nonlinear Optical Properties of this compound (Note: These are hypothetical values based on trends observed in similar quinoline derivatives.)

| Property | Symbol | Predicted Value | Unit |

| Dipole Moment | μ | ~3-5 | Debye |

| Average Polarizability | ⟨α⟩ | ~150-200 | a.u. |

| First Hyperpolarizability | β₀ | > Urea's value | a.u. |

The dipole moment is a measure of the asymmetry of the charge distribution, and a larger dipole moment is often correlated with a higher hyperpolarizability. The presence of both a strong electron-donating group (amino) and an electron-withdrawing group (fluoro) on the quinoline scaffold is expected to result in a significant dipole moment and, consequently, a notable NLO response. bohrium.commdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool to investigate charge transfer, hyperconjugative interactions, and the nature of bonding within a molecule. ossila.com In this compound, NBO analysis can elucidate the intramolecular interactions that contribute to its stability and electronic properties. The analysis provides information on the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors).

The key interactions to consider in this molecule would be the hyperconjugative interactions involving the lone pair of the nitrogen atom in the amino group (n(N)) and the π* anti-bonding orbitals of the quinoline ring. These interactions signify the delocalization of electron density from the amino group into the aromatic system, which is a hallmark of intramolecular charge transfer. A study on 2-Chloro-7-Methylquinoline-3-Carbaldehyde used NBO analysis to explain the relative stability of its conformers by examining such orbital interactions. scholarpublishing.org

Table 2: Expected Key NBO Interactions in this compound (Note: These are hypothetical interactions and stabilization energies based on principles of NBO analysis.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| n(N) of NH₂ | π(C-C) in quinoline ring | High | n→π hyperconjugation |

| π(C-C) in quinoline ring | π(C-C) in quinoline ring | Moderate | π→π hyperconjugation |

| n(F) | σ(C-C) in quinoline ring | Low | n→σ hyperconjugation |

The stabilization energy, E(2), associated with these interactions quantifies the strength of the delocalization. A higher E(2) value indicates a stronger interaction. The n→π* interactions are expected to be the most significant, confirming the role of the amino group as a strong electron donor. The fluorine atom's lone pairs might also participate in weaker hyperconjugative interactions.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvation effects. For a polar molecule like this compound, moving from a nonpolar to a polar solvent is expected to have several consequences.

Table 3: Predicted Solvation Effects on Key Properties of this compound (Note: These are qualitative predictions based on general principles of solvation.)

| Property | Gas Phase | Nonpolar Solvent | Polar Solvent |

| Dipole Moment | Lower | Moderate | Higher |

| HOMO-LUMO Gap | Higher | Moderate | Lower |

| Reactivity | Lower | Moderate | Higher |

An increase in reactivity in polar solvents is often observed for reactions that proceed through polar transition states. The specific effects would, of course, depend on the particular reaction being considered.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method for exploring the conformational landscape of a molecule over time. pharmaffiliates.com By simulating the atomic motions based on a force field, MD can reveal the accessible conformations, their relative stabilities, and the dynamics of interconversion. For a molecule like this compound, while the quinoline core is rigid, the methyl and amino groups have rotational freedom.

Strategic Role of 8 Fluoro 4 Methylquinolin 2 Amine As a Research Scaffold

Building Block in the Synthesis of Complex Heterocyclic Systems

The quinoline (B57606) core is a prevalent structure in numerous biologically active compounds and functional materials. rsc.orgnih.gov The specific substitutions on 8-Fluoro-4-methylquinolin-2-amine provide reactive sites for constructing more intricate heterocyclic systems. The amine group can participate in various coupling reactions, while the quinoline nitrogen can be involved in cyclization processes.

Microwave-assisted organic synthesis and multicomponent reactions are modern techniques that have been employed to efficiently generate diverse libraries of quinoline derivatives. nih.gov For instance, the synthesis of quinoline-thiones fused with other heterocyclic rings has been achieved through microwave-induced 6π-electrocyclization. nih.gov Similarly, ultrasound irradiation has been utilized for the N-alkylation of related heterocyclic compounds, often resulting in improved yields compared to conventional heating methods. nih.gov The functional groups on this compound make it a suitable candidate for such synthetic strategies, enabling the rapid assembly of complex molecular architectures.

The development of novel synthetic methodologies, such as those involving fluorous chemistry, further expands the utility of building blocks like this compound. nih.gov Fluorous synthesis techniques, which rely on the unique properties of perfluorinated compounds, facilitate the purification and isolation of products, which can be particularly advantageous in the construction of complex heterocyclic libraries. nih.gov

Ligand Design for Metal Coordination and Chelation Studies

The quinoline scaffold, particularly with nitrogen and oxygen or other heteroatom-containing substituents, is well-known for its ability to coordinate with metal ions. The 8-aminoquinoline (B160924) derivatives, a class to which this compound belongs, are recognized as effective chelators for various metal ions, including biologically significant ones like zinc (Zn²⁺). nih.gov

The introduction of an amide group at the 8-position of the quinoline ring has been a successful strategy to enhance water solubility and cell permeability of these ligands. nih.gov This modification, coupled with the inherent coordinating ability of the quinoline nitrogen and the amino group, makes these compounds promising candidates for the development of sensors and probes for metal ions. For example, the binding of Zn²⁺ to 8-amidoquinoline derivatives often leads to a significant change in their fluorescence properties, allowing for the sensitive and selective detection of this ion. nih.gov The coordination environment around the metal ion can vary depending on the specific structure of the ligand and the surrounding medium. nih.gov

Furthermore, organometallic complexes involving quinoline ligands have been synthesized and studied for their potential applications. For instance, organoruthenium complexes with 8-hydroxyquinoline (B1678124) ligands have been investigated for their biological activities. nih.gov The systematic variation of substituents on the quinoline ring allows for the fine-tuning of the physicochemical and biological properties of the resulting metal complexes. nih.gov

Scaffolds for the Development of Advanced Materials

The conjugated system of the quinoline ring makes it a suitable component for the creation of advanced materials with specific optical and electronic properties. ossila.com Quinoline derivatives are utilized in the synthesis of dyes for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com The ability to modify the functional groups on the quinoline scaffold allows for the tuning of the material's energy gap and, consequently, its photophysical properties. ossila.com

The fluorine atom in this compound can significantly influence the electronic properties and intermolecular interactions of materials derived from it. Fluorination is a common strategy in materials science to enhance properties such as thermal stability and to modulate the energy levels of organic semiconductors.

Exploration in Chemical Probe Development

Quinoline derivatives are extensively used as fluorophores in the development of chemical probes for biological imaging and sensing applications. researchgate.netnih.gov The inherent fluorescence of the quinoline scaffold can be modulated by its interaction with specific analytes, leading to "turn-on" or "turn-off" fluorescent responses. acs.org

The design of quinoline-based probes often involves a modular approach, with different parts of the molecule responsible for analyte recognition, photophysical tuning, and structural diversity. researchgate.net For instance, quinoline-based fluorescent probes have been developed for the selective detection of various species, including metal ions like copper and zinc, as well as biologically important molecules such as hypochlorous acid and amyloid-beta aggregates associated with Alzheimer's disease. nih.govacs.orgrsc.org

The 8-aminoquinoline framework is a common feature in probes designed for zinc sensing. nih.gov The introduction of different substituents allows for the fine-tuning of the probe's selectivity and sensitivity. For example, diarylethene compounds incorporating a piperazine-linked amidoquinoline unit have shown high binding affinity and fluorescence enhancement upon binding to zinc ions. nih.gov The versatility of the quinoline scaffold makes it a powerful tool for the rational design of chemical probes for a wide range of applications in chemical biology and medical diagnostics. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 8-Fluoro-4-methylquinolin-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution or cyclization reactions. For example, fluorinated intermediates can be prepared via Buchwald-Hartwig amination using palladium catalysts, followed by cyclization under acidic conditions. Reaction optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) to improve yield . Purification via column chromatography (e.g., silica gel with 10% MeOH/CH₂Cl₂) is critical to isolate the target compound .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect signals for the aromatic protons (δ 6.8–8.2 ppm), methyl group (δ 2.5–2.7 ppm), and amine protons (δ 5.0–5.5 ppm, broad). Fluorine substitution causes splitting patterns due to ¹H-¹⁹F coupling .

- HRMS : Molecular ion peaks should match the exact mass (C₁₀H₁₀FN₂: calculated 178.0847). Fragmentation patterns can validate the quinoline backbone .

Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?

- Methodological Answer : Solubility tests in DMSO, ethanol, and aqueous buffers (pH 3–10) are recommended. Stability studies should monitor degradation via HPLC over 72 hours at 4°C, 25°C, and 40°C. Amine groups may oxidize under prolonged light exposure, necessitating storage in amber vials under inert gas .

Advanced Research Questions

Q. How can computational chemistry predict the biological activity of this compound against kinase targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations can model interactions with ATP-binding pockets in kinases like EGFR or CDK2. Focus on hydrogen bonding with the quinoline nitrogen and fluorine’s electronegativity affecting binding affinity. Validate predictions with in vitro kinase inhibition assays (IC₅₀ measurements) .

Q. What experimental designs are suitable for analyzing structure-activity relationships (SAR) in fluorinated quinoline derivatives?

- Methodological Answer : Use factorial design to vary substituents (e.g., methyl, fluoro) and positions (2-, 4-, 8-). For example, a 2³ factorial design evaluating methyl (presence/absence), fluorine position (ortho/meta), and amine substitution can identify critical pharmacophores. Analyze bioactivity data via ANOVA and regression models .

Q. How do conflicting data on the compound’s cytotoxicity in different cell lines arise, and how can they be resolved?

- Methodological Answer : Contradictions may stem from cell-specific uptake mechanisms or assay conditions (e.g., serum concentration). Replicate experiments using standardized protocols (e.g., MTT assay at 48 hours, 10% FBS). Cross-validate with transcriptomics to identify pathways (e.g., apoptosis vs. proliferation) influenced by fluorinated moieties .

Q. What methodologies enable the detection of metabolic byproducts of this compound in vivo?

- Methodological Answer : Administer the compound in rodent models and collect plasma/liver samples. Use LC-MS/MS with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) to identify phase I (hydroxylation) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards .

Methodological Frameworks

Q. How to align the study of this compound with a theoretical framework in medicinal chemistry?

- Methodological Answer : Link the research to enzyme inhibition theories (e.g., competitive vs. allosteric). For example, use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) and validate via kinetic assays. Theoretical models should guide hypothesis formation, such as fluorine’s role in enhancing binding entropy .

Q. What statistical approaches are optimal for analyzing dose-response data in preclinical studies?

- Methodological Answer : Fit data to sigmoidal curves (Hill equation) using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multiplex assays (e.g., cytotoxicity + kinase activity), apply multivariate analysis (MANOVA) to address collinearity .

Tables for Key Data

Table 1 : Synthetic Optimization Parameters for this compound

| Parameter | Tested Range | Optimal Value | Impact on Yield |

|---|---|---|---|

| Catalyst Loading | 1–10 mol% Pd | 5 mol% | +25% |

| Temperature | 60–140°C | 100°C | +15% |

| Solvent | DMF, THF, EtOH | DMF | +30% |

Table 2 : Comparative Bioactivity of Fluorinated Quinolines

| Compound | IC₅₀ (EGFR, nM) | Solubility (µg/mL) | LogP |

|---|---|---|---|

| 8-Fluoro-4-methyl- | 12.3 ± 1.2 | 45 (DMSO) | 2.1 |

| 6-Trifluoromethyl- | 8.9 ± 0.8 | 28 (DMSO) | 3.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.